Amuvatinib, chemically named as N-(2-((4-(4-morpholinylmethyl)phenyl)amino)-5-pyrimidinyl)-4-(3-(trifluoromethyl)phenoxy)-1-naphthalenecarboxamide, is a small molecule multi-targeted tyrosine kinase inhibitor (TKI) currently under investigation for its anti-cancer properties. [, ] It demonstrates potent inhibitory activity against various tyrosine kinases, including c-Kit, PDGFRα, Axl, and c-Met. [, , , , , , , , ] Besides its kinase inhibitory activity, Amuvatinib also disrupts DNA repair mechanisms, potentially through the suppression of Rad51, a key protein in the homologous recombination repair pathway. [, ]
Amuvatinib is being explored as a potential therapeutic agent in various cancer types, including gastrointestinal stromal tumors (GIST), small cell lung cancer (SCLC), melanoma, and prostate cancer. [, , , , , , , ] It has shown promising results in preclinical studies and early-phase clinical trials, particularly in combination with standard chemotherapy regimens. [, , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4